molecular formula C17H17N3O3 B11073562 2'-methyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

2'-methyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

Cat. No.: B11073562
M. Wt: 311.33 g/mol
InChI Key: DCRBRVDUGWUHLR-UHFFFAOYSA-N
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Description

2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrrolizine compounds. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the spiro structure through cyclization reactions.

    Functional Group Transformations: Introduction of the methyl group and other functional groups through various organic transformations.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.

    Green Chemistry Approaches: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological pathways.

    Signal Transduction: The compound may influence signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Pyrrolizine Derivatives: Compounds with similar pyrrolizine structures, such as heliotrine and senecionine.

Uniqueness

2’-methyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is unique due to its spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2'-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C17H17N3O3/c1-19-14(21)12-11-7-4-8-20(11)17(13(12)15(19)22)9-5-2-3-6-10(9)18-16(17)23/h2-3,5-6,11-13H,4,7-8H2,1H3,(H,18,23)

InChI Key

DCRBRVDUGWUHLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C3CCCN3C4(C2C1=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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